molecular formula C14H21BO3 B1431514 2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol CAS No. 1487353-52-5

2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Cat. No. B1431514
M. Wt: 248.13 g/mol
InChI Key: JTXRAXIQCBZPQC-UHFFFAOYSA-N
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Description

“2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol” is a chemical compound with the formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates .

Scientific Research Applications

  • Borylation of Alkylbenzenes

    • Field : Organic Chemistry
    • Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for borylation at the benzylic C-H bond of alkylbenzenes .
    • Method : This process typically involves the use of a palladium catalyst .
    • Results : The result is the formation of pinacol benzyl boronate .
  • Hydroboration of Alkynes and Alkenes

    • Field : Organic Chemistry
    • Application : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is used for the hydroboration of alkyl or aryl alkynes and alkenes .
    • Method : This process typically involves the use of transition metal catalysts .
    • Results : The specific results or outcomes can vary depending on the specific reactants and conditions used .
  • Phosphitylation of Alcohols

    • Field : Organic Chemistry
    • Application : 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles .
    • Method : This process results in the formation of useful glycosyl donors and ligands .
    • Results : The specific results or outcomes can vary depending on the specific reactants and conditions used .
  • Synthesis of Indolo-Fused Heterocyclic Inhibitors

    • Field : Medicinal Chemistry
    • Application : 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is involved in the synthesis of indolo-fused heterocyclic inhibitors of the polymerase enzyme of hepatitis C .
    • Method : The specific methods of application or experimental procedures are not provided .
    • Results : The specific results or outcomes obtained are not provided .
  • Phosphitylation of Alcohols

    • Field : Organic Chemistry
    • Application : 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane is used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles .
    • Method : This process results in the formation of useful glycosyl donors and ligands .
    • Results : The specific results or outcomes can vary depending on the specific reactants and conditions used .
  • Synthesis of Indolo-Fused Heterocyclic Inhibitors

    • Field : Medicinal Chemistry
    • Application : 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is involved in the synthesis of indolo-fused heterocyclic inhibitors of the polymerase enzyme of hepatitis C .
    • Method : The specific methods of application or experimental procedures are not provided .
    • Results : The specific results or outcomes obtained are not provided .
  • Borylation of Alkylbenzenes

    • Field : Organic Chemistry
    • Application : N,N-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide is used for borylation at the benzylic C-H bond of alkylbenzenes .
    • Method : This process typically involves the use of a palladium catalyst .
    • Results : The result is the formation of pinacol benzyl boronate .
  • Synthesis of Indolo-Fused Heterocyclic Inhibitors

    • Field : Medicinal Chemistry
    • Application : 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is involved in the synthesis of indolo-fused heterocyclic inhibitors of the polymerase enzyme of hepatitis C .
    • Method : The specific methods of application or experimental procedures are not provided .
    • Results : The specific results or outcomes obtained are not provided .

Safety And Hazards

This compound may be harmful by inhalation, in contact with skin, and if swallowed .

properties

IUPAC Name

2,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BO3/c1-9-8-12(16)10(2)7-11(9)15-17-13(3,4)14(5,6)18-15/h7-8,16H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTXRAXIQCBZPQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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